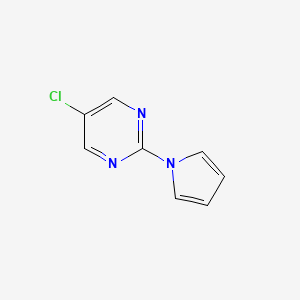

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-chloro-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs has been a versatile field of study due to its diverse biological and medicinal importance . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs .Molecular Structure Analysis

The molecular structure of “this compound” is C8H6ClN3 . It is a small molecule with a molecular weight of 179.61 .Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine serves as a key intermediate in the synthesis of complex molecules due to its reactive sites that facilitate various chemical transformations. For instance, it has been utilized in the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showcasing a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti‐inflammatory activities (Rani et al., 2012)(Rani et al., 2012). The versatility of this compound in forming compounds with diverse biological activities highlights its importance in synthetic organic chemistry and drug discovery.

Material Science Applications

In the realm of material science, this compound derivatives have been explored for their potential in creating new classes of materials. A study by Chang et al. (2013) discussed the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates for applications in organic light-emitting diodes (OLEDs), demonstrating the compound's utility in developing advanced electronic materials (Chang et al., 2013).

Biological Studies

In biological research, derivatives of this compound have been investigated for their antiviral and anticancer properties. For example, derivatives exhibited significant antiviral activity against RNA viruses, highlighting the potential of these compounds in developing new antiviral therapies (Bergstrom et al., 1984)(Bergstrom et al., 1984). Moreover, the synthesis and biological evaluation of novel sigma-1 receptor antagonists based on the pyrimidine scaffold have shown promising results in treating neuropathic pain, further emphasizing the compound's relevance in medicinal chemistry (Lan et al., 2014)(Lan et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Related compounds such as pyrrolopyrazine derivatives have been found to affect various biological pathways, leading to a range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

5-chloro-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQKSXDXZDXHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2841873.png)

![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)

![2-methyl-N-[(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2841878.png)

![9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)

![N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2841888.png)

![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)